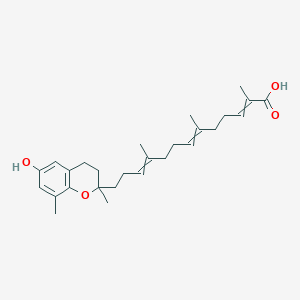

![molecular formula C27H29NO10 B10819151 (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Daunorubicin-13C-d3 ist ein markiertes Analogon von Daunorubicin, einem Anthracyclin-Antibiotikum, das hauptsächlich zur Behandlung verschiedener Leukämiearten eingesetzt wird, darunter akute myeloische Leukämie und akute lymphatische Leukämie . Die Verbindung ist mit Kohlenstoff-13 und Deuterium isotopenmarkiert, was sie als internen Standard in der Massenspektrometrie zur Quantifizierung von Daunorubicin nützlich macht .

Vorbereitungsmethoden

Die Herstellung von Daunorubicin-13C-d3 beinhaltet die Einarbeitung von Kohlenstoff-13 und Deuterium in das Daunorubicin-Molekül. Dies kann durch synthetische Wege erreicht werden, die diese Isotope an bestimmten Positionen innerhalb des Moleküls einführen. Eine gängige Methode beinhaltet die Verwendung markierter Vorläufer bei der Synthese von Daunorubicin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Einarbeitung der Isotope zu erleichtern. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung ähnlicher Techniken umfassen, wobei zusätzliche Schritte zur Reinigung und Qualitätskontrolle erforderlich sind, um die gewünschte Isotopenanreicherung und chemische Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Daunorubicin-13C-d3 durchläuft verschiedene chemische Reaktionen, die denen von Daunorubicin ähneln. Zu diesen Reaktionen gehören:

Oxidation: Daunorubicin kann oxidiert werden, um Daunorubicinol zu bilden, ein weniger aktives Metabolit.

Reduktion: Die Chinon-Einheit von Daunorubicin kann reduziert werden, um Hydrochinon-Derivate zu bilden.

Substitution: Daunorubicin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Daunorubicinol und andere Daunorubicin-Derivate .

Wissenschaftliche Forschungsanwendungen

Daunorubicin-13C-d3 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine Hauptanwendung ist als interner Standard in der Massenspektrometrie zur Quantifizierung von Daunorubicin in biologischen Proben . Dies ist entscheidend für pharmakokinetische Studien und das therapeutische Medikamentenmonitoring. Darüber hinaus wird Daunorubicin-13C-d3 in Studien eingesetzt, die den Metabolismus und die Pharmakodynamik von Daunorubicin untersuchen, um seine Wirkmechanismen und potenziellen Nebenwirkungen zu klären .

In Biologie und Medizin wird Daunorubicin-13C-d3 verwendet, um die Auswirkungen von Daunorubicin auf Krebszellen zu untersuchen, einschließlich seiner Fähigkeit, Apoptose zu induzieren und seine Interaktionen mit zellulären Komponenten . Es wird auch in der Forschung zu Medikamentenresistenzmechanismen in Leukämiezellen eingesetzt .

Wirkmechanismus

Daunorubicin-13C-d3 übt, wie Daunorubicin, seine Wirkungen hauptsächlich durch Interkalation in die DNA und Hemmung der Topoisomerase II aus . Dies verhindert die Entspannung von supercoilter DNA, wodurch die DNA-Replikation und -Transkription gehemmt werden. Die Verbindung erzeugt auch reaktive Sauerstoffspezies, was zu oxidativem Schaden an zellulären Komponenten führt . Diese Aktionen führen zur Induktion von Apoptose in Krebszellen .

Zu den molekularen Zielen von Daunorubicin gehören DNA und Topoisomerase II, und die an seinem Wirkmechanismus beteiligten Wege umfassen den Sphingomyelin-Ceramid-Weg und die Aktivierung der MEKK1-SEK1-JNK-Kaskade .

Wirkmechanismus

Daunorubicin-13C-d3, like daunorubicin, exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II . This prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. The compound also generates reactive oxygen species, leading to oxidative damage to cellular components . These actions result in the induction of apoptosis in cancer cells .

The molecular targets of daunorubicin include DNA and topoisomerase II, and the pathways involved in its mechanism of action include the sphingomyelin-ceramide pathway and the activation of the MEKK1-SEK1-JNK cascade .

Vergleich Mit ähnlichen Verbindungen

Daunorubicin-13C-d3 ähnelt anderen markierten Analoga von Anthracyclin-Antibiotika, wie Doxorubicin-13C-d3 und Epirubicin-13C-d3 . Diese Verbindungen werden auch als interne Standards in der Massenspektrometrie verwendet und teilen ähnliche Wirkmechanismen und Anwendungen in der wissenschaftlichen Forschung . Daunorubicin-13C-d3 ist einzigartig in seinem spezifischen Markierungsmuster und seiner Verwendung in Studien, die sich auf Daunorubicin konzentrieren .

Ähnliche Verbindungen umfassen:

Doxorubicin-13C-d3: Ein weiteres markiertes Anthracyclin, das als interner Standard in der Massenspektrometrie verwendet wird.

Epirubicin-13C-d3: Ein markiertes Analogon von Epirubicin, das in ähnlichen Anwendungen eingesetzt wird.

Daunorubicin-13C-d3 zeichnet sich durch seine spezifische Anwendung in Studien im Zusammenhang mit Daunorubicin und seine einzigartige isotopenmarkierte Kennzeichnung aus, die in der massenspektrometrischen Analyse eindeutige Vorteile bietet .

Eigenschaften

Molekularformel |

C27H29NO10 |

|---|---|

Molekulargewicht |

531.5 g/mol |

IUPAC-Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1/i3+1D3 |

InChI-Schlüssel |

STQGQHZAVUOBTE-GRHMMMPSSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)C)O)C(=C3C2=O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)

![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)